5-Pentyl-1,3-phenylene Bis(diethylcarbamate)
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Overview
Description
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) is a chemical compound with the molecular formula C21H34N2O4 and a molecular weight of 378.51 g/mol . It is an intermediate for the synthesis of (Z)-Cannabinerolic Acid, a cannabinoid derived from the leaves of Cannabis sativa. This compound is of interest in various fields, including neurology, pain and inflammation research, and cannabinoid receptor studies .
Preparation Methods
The synthesis of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves the reaction of 5-pentyl-1,3-phenylene with diethylcarbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction in larger reactors with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of cannabinoids and other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves its interaction with cannabinoid receptors in the brain and other parts of the body. These interactions can modulate neurotransmission and influence various physiological processes. The compound may also affect molecular pathways involved in pain and inflammation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) can be compared with other similar compounds, such as:
(Z)-Cannabinerolic Acid: This compound is derived from the same synthetic pathway and shares similar cannabinoid receptor interactions.
Other Diethylcarbamates: Compounds like diethylcarbamate derivatives may have similar chemical properties but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C21H34N2O4 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[3-(diethylcarbamoyloxy)-5-pentylphenyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C21H34N2O4/c1-6-11-12-13-17-14-18(26-20(24)22(7-2)8-3)16-19(15-17)27-21(25)23(9-4)10-5/h14-16H,6-13H2,1-5H3 |
InChI Key |
NBFWDFBXUVYJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC(=O)N(CC)CC)OC(=O)N(CC)CC |
Origin of Product |
United States |
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